

N-Methylmethanesulfonamide molecular structure

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Compound of Interest

Compound Name: *N*-Methylmethanesulfonamide

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An In-Depth Technical Guide to the Molecular Structure of **N**-Methylmethanesulfonamide

Abstract

N-Methylmethanesulfonamide (CAS 1184-85-6) is a foundational sulfonamide that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[\[1\]](#) [\[2\]](#) Its deceptively simple structure belies a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides an in-depth exploration of its molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We will dissect its geometric parameters, explore its conformational preferences, and present validated protocols for its synthesis and characterization, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

N-Methylmethanesulfonamide ($C_2H_7NO_2S$) is an acyclic sulfonamide featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group.[\[3\]](#) This arrangement imparts significant polarity and the capacity for hydrogen bonding, influencing its physical state and solvent properties.

Table 1: Key Physicochemical Properties of **N**-Methylmethanesulfonamide

Property	Value	Source
Molecular Weight	109.15 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid or crystalline solid	[5][6]
Boiling Point	118°C @ 0.3 mmHg	[2][4]
Density	~1.194 g/cm³ (Predicted)	[2][4]
pKa	~11.57 (Predicted)	[2][4]
CAS Number	1184-85-6	[3][4]

Elucidation of the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational validation. For **N-Methylmethanesulfonamide**, which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the most precise experimental data on its solid-state conformation.

Single-Crystal X-ray Diffraction Analysis

A study conducted at 150 K provided the first high-resolution crystal structure of **N-Methylmethanesulfonamide**.^[5] The analysis revealed that in the solid state, the molecule adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding, as it contrasts with some gas-phase computational models that predict an eclipsed conformation as the global energy minimum.^{[5][7]}

Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.^[5] These packing forces stabilize the gauche conformation over the computationally predicted gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or receptor-ligand interactions.

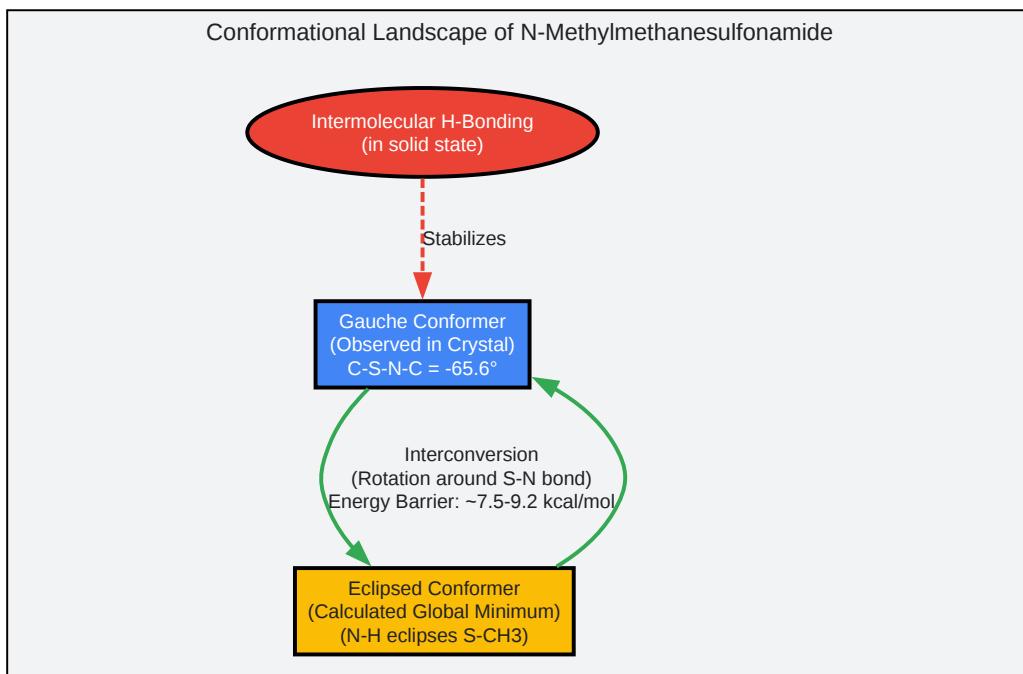
Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K

Parameter	Bond/Angle	Value (Å or °)	Source
Bond Length	N2–S3	1.6185 (17) Å	[5]
Bond Length	S3–O3A	1.4316 (14) Å	[5]
Bond Length	S3–C4	1.751 (2) Å	[5]
Bond Angle	O3A–S3–N2	106.72 (9) °	[5]
Bond Angle	O3B–S3–C4	107.28 (10) °	[5]
Torsion Angle	C1–N2–S3–C4	-65.57 (20) °	[5]
Torsion Angle	H–N2–S3–C4	71 (2) °	[5]

Computational Conformational Analysis

Ab initio calculations have been employed to explore the conformational energy landscape of **N-Methylmethanesulfonamide** in the gas phase.[\[7\]](#)[\[8\]](#) These studies identified two energy minima corresponding to different torsional angles around the S-N bond. The global minimum was calculated to be a conformation where the N-H bond eclipses the S-CH₃ bond, with a second, slightly higher energy minimum also present.[\[7\]](#) The energy barrier for interconversion between these conformers is relatively low, suggesting the molecule is flexible in solution.

Expertise Insight: The discrepancy between the calculated gas-phase minimum and the observed solid-state structure highlights the importance of selecting the appropriate model for the question at hand. For solution-phase dynamics or binding to a flexible active site, considering multiple low-energy conformers is essential. For solid-state formulation, the crystal structure provides the most relevant data.



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Caption: Relationship between calculated and observed conformers.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the first step in any rigorous structural study. The most common laboratory-scale synthesis of **N-Methylmethanesulfonamide** is a nucleophilic substitution reaction.

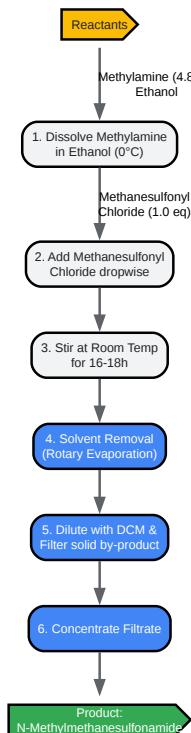
Experimental Protocol: Synthesis

This protocol describes the reaction of methanesulfonyl chloride with methylamine.

Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is corrosive and lachrymatory.

Methodology:

- Reaction Setup: To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the flask to 0°C using an ice bath.[4][9]
- Reagent Addition: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature remains low.[4][9]
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours.[4][9]
- Workup:
 - Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]
 - Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine hydrochloride) will form.[4][9]
 - Filter the mixture to remove the solid salt.
 - Concentrate the filtrate under reduced pressure to yield **N-Methylmethanesulfonamide**, typically as an oil.[9]
- Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.



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Caption: Standard synthesis workflow for **N-Methylmethanesulfonamide**.

Spectroscopic Validation

Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further structural insights.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is a primary tool for confirming synthesis success. In CDCl₃, the spectrum shows three distinct signals:
 - δ ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H).^[5]^[9] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

- $\delta \sim 2.93$ ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-CH₃).[4][9]
- $\delta \sim 2.79\text{-}2.84$ ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the nitrogen atom (N-CH₃).[5][9] In some high-resolution spectra, this may appear as a doublet due to coupling with the N-H proton.[5]
- IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups.
 - S=O Stretching: Strong absorptions are expected for the symmetric and asymmetric stretches of the sulfonyl group.
 - S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm⁻¹ region for methanesulfonamide derivatives.[10]
 - N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the 3200-3400 cm⁻¹ range.

Broader Significance in Drug Development

The methanesulfonamide group is a privileged scaffold in medicinal chemistry.[11] Its stability and ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) make it a valuable bioisostere for other functional groups like carboxylic acids or phenols.[11] Understanding the precise geometry and conformational flexibility of a simple model system like **N-Methylmethanesulfonamide** provides a critical foundation for designing more complex drug candidates with optimized binding affinities and pharmacokinetic properties.

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